

Introduction: Situating a Niche Building Block within a Privileged Scaffold

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Compound of Interest

Compound Name: *Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate*

Cat. No.: *B1597989*

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Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate (CAS No. 439095-52-0) is a substituted piperidine derivative of significant interest to medicinal chemists and drug development professionals.[1][2] Its structure combines two key pharmacophores: the 4-carbethoxypiperidine moiety and an aniline group. This unique combination makes it a valuable intermediate for synthesizing complex molecules, particularly as a building block for novel therapeutics.[3] The piperidine ring is a "privileged scaffold," appearing in numerous approved drugs due to its favorable physicochemical properties and its ability to be readily functionalized to modulate biological activity.[4]

While direct, in-depth literature on **Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate** itself is specialized, a comprehensive understanding of its synthesis, characterization, and potential applications requires a foundational mastery of its core precursors. This guide, therefore, provides a holistic view by focusing on the synthesis and properties of the foundational building blocks, such as Ethyl 4-piperidinecarboxylate, and detailing the synthetic transformations required to arrive at the target compound. This approach equips researchers with the practical, field-proven knowledge necessary to work effectively with this entire class of compounds.

Section 1: Physicochemical Properties & Analytical Characterization

The precise characterization of starting materials, intermediates, and the final product is paramount for synthetic success and regulatory compliance. The properties of **Ethyl 1-(4-**

aminophenyl)-4-piperidinecarboxylate are best understood in the context of its common precursors.

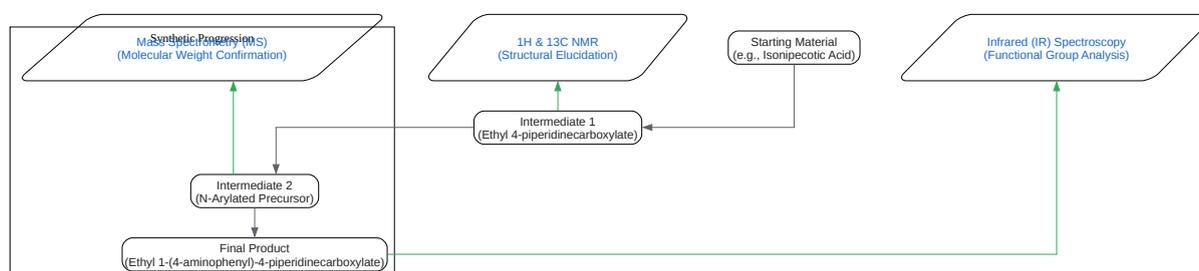
Comparative Physicochemical Data

The following table summarizes key properties for the target compound and its essential synthetic precursors. This data is critical for reaction planning, purification, and safety assessments.

Property	Ethyl 4-piperidinecarboxylate	Ethyl 4-amino-1-piperidinecarboxylate	Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate
CAS Number	1126-09-6[5]	58859-46-4[6][7][8]	439095-52-0[1]
Molecular Formula	C ₈ H ₁₅ NO ₂ [5][9]	C ₈ H ₁₆ N ₂ O ₂ [6][7][8]	C ₁₄ H ₂₀ N ₂ O ₂ [1][2]
Molecular Weight	157.21 g/mol [5]	172.22 g/mol [6][8]	248.32 g/mol [1]
Appearance	Colorless to light yellow liquid	Colorless to pale yellow liquid[7]	Not widely documented; predicted solid
Density	~1.004 g/mL at 25 °C	~1.004 g/mL at 25 °C[7]	Not available
Refractive Index (n _{20/D})	~1.483	~1.483[7]	Not available
Boiling Point	Not available	Not available	Not available
Flash Point	Not available	78 °C (172.4 °F) - closed cup[8]	Not available

Spectroscopic Characterization Workflow

Verifying the identity and purity of each synthetic intermediate is a self-validating step crucial for the overall success of the synthesis.



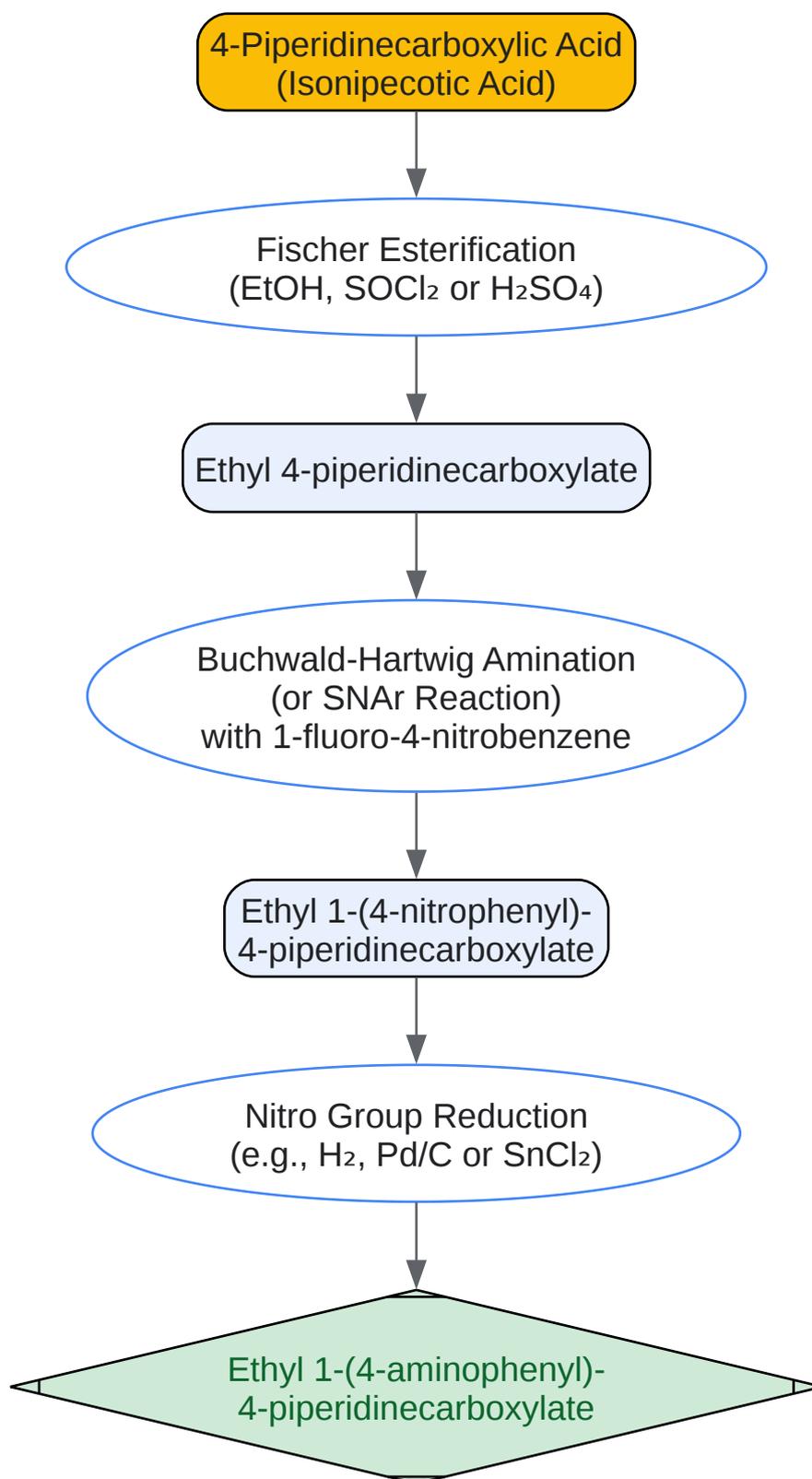
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Caption: Iterative analytical validation workflow for multi-step synthesis.

- ¹H NMR Spectroscopy: Used to confirm the proton environment of the molecule. For a precursor like Ethyl 4-piperidinecarboxylate, one would expect to see characteristic signals for the ethyl ester protons (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and multiplets for the piperidine ring protons.[10][11]
- Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electron ionization mass spectrometry (EI-MS) of Ethyl 4-piperidinecarboxylate would show a molecular ion peak [M]⁺ at m/z 157.[5]
- Infrared (IR) Spectroscopy: Identifies key functional groups. A strong absorbance band around 1730 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch.[9] For the final product, the appearance of N-H stretching bands around 3300-3500 cm⁻¹ would confirm the presence of the primary amine.

Section 2: Synthesis Strategies & Methodologies

The synthesis of **Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate** is a multi-step process. A robust and reproducible synthesis relies on high-yielding transformations of well-characterized precursors. The general synthetic logic involves the formation of the core piperidine ester followed by N-arylation and a final functional group transformation.



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Caption: General synthetic pathway to the target compound.

Protocol 1: Synthesis of Ethyl 4-piperidinecarboxylate (Esterification)

This foundational step converts the commercially available isonipecotic acid into its ethyl ester. The use of thionyl chloride is a classic method that generates HCl in situ to catalyze the reaction while also acting as a dehydrating agent, driving the equilibrium towards the product.

Methodology:

- **Reaction Setup:** Dissolve 4-Piperidinecarboxylic acid (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[\[12\]](#)
- **Catalyst Addition:** Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (2.0-4.0 eq) dropwise.
 - **Causality Insight:** This addition is highly exothermic and releases HCl and SO₂ gas. Slow, cooled addition is critical for safety and to control the reaction rate.
- **Reflux:** After the addition is complete, heat the mixture to reflux and maintain for 24-48 hours.[\[10\]](#) The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.[\[12\]](#)
- **Extraction:** Dissolve the resulting oily residue in ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution or 10% sodium hydroxide (NaOH) to neutralize excess acid, followed by a brine wash.[\[10\]](#)[\[12\]](#)
 - **Self-Validation:** The basic wash is crucial. Effervescence indicates the neutralization of acid. The final organic layer should be clear.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Ethyl 4-piperidinecarboxylate as a clear or pale yellow oil.[\[10\]](#) [\[12\]](#) Purity should be assessed by NMR.

Protocol 2: Synthesis of Ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate (N-Arylation)

This step attaches the phenyl ring to the piperidine nitrogen. The nitro group is used as a masked amine; its electron-withdrawing nature activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) with the piperidine nitrogen.

Methodology:

- **Reaction Setup:** To a solution of Ethyl 4-piperidinecarboxylate (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0-3.0 eq).
- **Reagent Addition:** Add 1-fluoro-4-nitrobenzene (1.0-1.2 eq) to the mixture.
- **Heating:** Heat the reaction mixture to 80-120 °C and stir until TLC analysis indicates the consumption of the starting material.
- **Workup:** Cool the reaction to room temperature and pour it into ice water. A solid product may precipitate.
- **Extraction & Purification:** If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the nitrophenyl intermediate.^[1]

Protocol 3: Synthesis of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate (Reduction)

The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Methodology:

- **Reaction Setup:** Dissolve the Ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate intermediate (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

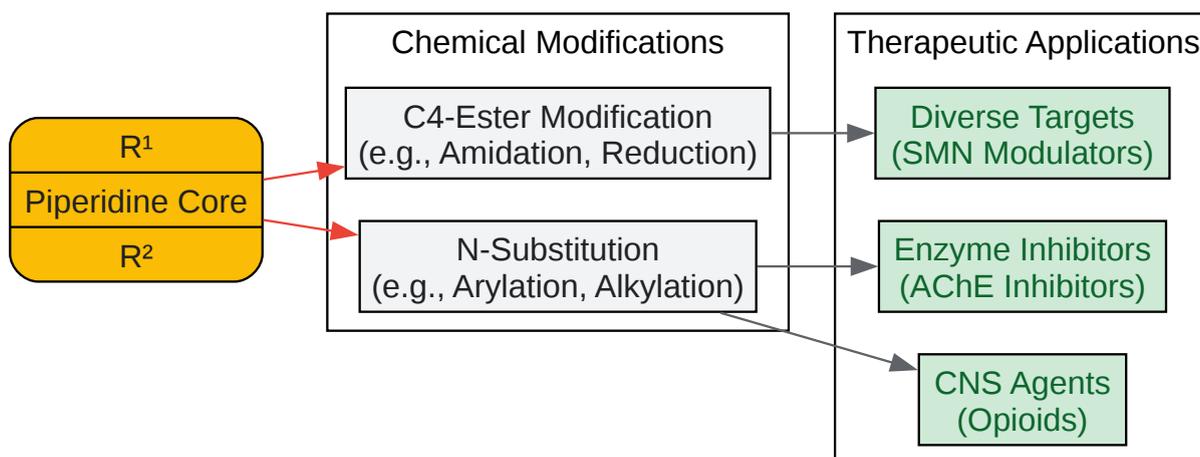
- Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
 - Causality Insight: Pd/C is a heterogeneous catalyst that provides a surface for the reaction between hydrogen and the nitro group, allowing for a facile reduction under mild conditions.
- Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
- Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar spot (the amine) indicates completion.
- Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
 - Safety Note: Pd/C can be pyrophoric, especially when dry. The filter cake should be kept wet with solvent and disposed of properly.
- Purification: Concentrate the filtrate under reduced pressure to yield the final product, **Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate**. Further purification can be achieved by chromatography or recrystallization if necessary.

Section 3: Applications in Medicinal Chemistry & Drug Development

The 4-substituted piperidine scaffold is a cornerstone of modern drug discovery. Its conformational flexibility and the ability to project substituents into three-dimensional space allow for precise interactions with biological targets.

- Central Nervous System (CNS) Agents: The piperidine ring is a common feature in drugs targeting CNS receptors. Derivatives of Ethyl 4-piperidinecarboxylate are key intermediates in the synthesis of opioid analgesics like Anileridine.^{[3][13]}
- Enzyme Inhibitors: The scaffold is used to develop potent and selective enzyme inhibitors. For example, piperidine derivatives have been synthesized and evaluated as highly potent acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.^[4]

- Other Therapeutic Areas: The versatility of this scaffold has led to its use in developing treatments for a wide range of conditions, including spinal muscular atrophy (as SMN protein modulators) and cardiovascular diseases.[14]



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Caption: The piperidine ring as a privileged scaffold in drug design.

Section 4: Safety & Handling

Proper handling of all chemicals is essential for laboratory safety. Based on data for structurally similar compounds like Ethyl 4-amino-1-piperidinecarboxylate, the following precautions are advised.

- GHS Hazard Classification:
 - Skin Irritation (Category 2): Causes skin irritation.[6][15]
 - Eye Irritation (Category 2A): Causes serious eye irritation.[6][15]
 - The signal word is typically "Warning".[8]
- Handling & Personal Protective Equipment (PPE):
 - Always work in a well-ventilated area or a chemical fume hood.[15][16]

- Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[16][17]
- Avoid contact with skin and eyes. Do not breathe vapors or mists.[15]
- Wash hands thoroughly after handling.[16]
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][18]
 - Keep away from incompatible materials such as strong oxidizing agents, acids, and bases. [15]
- Disposal:
 - Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[16][17]

Conclusion

Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate represents a synthetically valuable building block for the creation of novel and complex chemical entities in drug discovery. While direct data on this specific molecule is limited, a thorough understanding of its logical synthesis from foundational precursors like Ethyl 4-piperidinecarboxylate provides researchers with the necessary expertise to produce and utilize it effectively. The protocols and analytical insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals, enabling them to leverage the power of the privileged piperidine scaffold in their research endeavors.

References

- Ethyl 4-amino-1-piperidinecarboxylate | C₈H₁₆N₂O₂ | CID 100867. (n.d.). PubChem. Retrieved from [\[Link\]](#)
- Supporting Information - The Royal Society of Chemistry. (2019). The Royal Society of Chemistry. Retrieved from [\[Link\]](#)

- Paroxetine - Solubility of Things. (n.d.). Solubility of Things. Retrieved from [\[Link\]](#)
- Ethyl 4-aminopiperidine-4-carboxylate | C₈H₁₆N₂O₂ | CID 3044667. (n.d.). PubChem. Retrieved from [\[Link\]](#)
- 1-(4-amino-phenyl)-piperidine-4-carboxylic acid ethyl ester (C₁₄H₂₀N₂O₂). (n.d.). PubChem. Retrieved from [\[Link\]](#)
- Ethyl 4-Piperidinecarboxylate: Applications in Drug Development & Synthesis. (n.d.). Angene. Retrieved from [\[Link\]](#)
- Ethyl 1-(2-(4-aminophenyl)ethyl)-4-phenylpiperidine-4-carboxylate dihydrochloride. (n.d.). PubChem. Retrieved from [\[Link\]](#)
- Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... (n.d.). ResearchGate. Retrieved from [\[Link\]](#)
- Ethyl 4-aminopiperidine-1-carboxylate - Optional[1H NMR]. (n.d.). SpectraBase. Retrieved from [\[Link\]](#)
- Ethyl piperidine-4-carboxylate. (n.d.). NIST WebBook. Retrieved from [\[Link\]](#)
- 80912-41-0 | Ethyl 4-(aminocarbonyl)-4-[(4-fluorophenyl)amino]-1-piperidinecarboxylate. (n.d.). Angene. Retrieved from [\[Link\]](#)
- Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [\[Link\]](#)
- Ethyl 4-piperidinecarboxylate | C₈H₁₅NO₂ | CID 70770. (n.d.). PubChem. Retrieved from [\[Link\]](#)
- CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. (n.d.). Google Patents.
- 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved from [\[Link\]](#)

- A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. (2005, January 30). Lawrence Berkeley National Laboratory. Retrieved from [\[Link\]](#)
- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (n.d.). PubMed. Retrieved from [\[Link\]](#)
- Ethyl 1-benzylpiperidine-4-carboxylate | C₁₅H₂₁NO₂ | CID 90423. (n.d.). PubChem. Retrieved from [\[Link\]](#)

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Sources

1. ETHYL 1-(4-AMINOPHENYL)-4-PIPERIDINECARBOXYLATE synthesis - chemicalbook [\[chemicalbook.com\]](#)
2. PubChemLite - 1-(4-amino-phenyl)-piperidine-4-carboxylic acid ethyl ester (C₁₄H₂₀N₂O₂) [\[pubchemlite.lcsb.uni.lu\]](#)
3. solubilityofthings.com [\[solubilityofthings.com\]](#)
4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](#)
5. Ethyl piperidine-4-carboxylate [\[webbook.nist.gov\]](#)
6. Ethyl 4-amino-1-piperidinecarboxylate | C₈H₁₆N₂O₂ | CID 100867 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
7. chemimpex.com [\[chemimpex.com\]](#)
8. 4-氨基-1-哌啶甲酸乙酯 96% | Sigma-Aldrich [\[sigmaaldrich.com\]](#)
9. Ethyl 4-piperidinecarboxylate | C₈H₁₅NO₂ | CID 70770 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
10. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [\[chemicalbook.com\]](#)
11. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum [\[chemicalbook.com\]](#)

- 12. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
- 13. Ethyl 1-(2-(4-aminophenyl)ethyl)-4-phenylpiperidine-4-carboxylate dihydrochloride | C22H30Cl2N2O2 | CID 31338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. biosynth.com [biosynth.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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